Cas no 477559-23-2 (benzyl N-(2,4-dihydroxyphenyl)carbamate)

Benzyl N-(2,4-dihydroxyphenyl)carbamate is a synthetic carbamate derivative characterized by its phenolic hydroxyl groups and benzyl ester functionality. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for more complex molecules. The presence of two hydroxyl groups at the 2- and 4-positions enhances its reactivity, enabling selective modifications for applications in medicinal chemistry. Its carbamate linkage provides stability while allowing controlled release under specific conditions. The benzyl group offers additional versatility for deprotection strategies. This compound is typically handled under inert conditions to preserve its integrity.
benzyl N-(2,4-dihydroxyphenyl)carbamate structure
477559-23-2 structure
Product Name:benzyl N-(2,4-dihydroxyphenyl)carbamate
CAS No:477559-23-2
MF:C14H13NO4
MW:259.257323980331
CID:3994905
PubChem ID:69020040
Update Time:2025-08-03

benzyl N-(2,4-dihydroxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2,4-dihydroxyphenyl)-, phenylmethyl ester
    • Carbamic acid, (2,4-dihydroxyphenyl)-, phenylmethyl ester (9CI)
    • benzyl N-(2,4-dihydroxyphenyl)carbamate
    • (2,4-dihydroxyphenyl)-carbamic acid benzyl ester
    • EN300-28280571
    • XEBQPOAJNMIBFN-UHFFFAOYSA-N
    • SCHEMBL4372681
    • 477559-23-2
    • Inchi: 1S/C14H13NO4/c16-11-6-7-12(13(17)8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18)
    • InChI Key: XEBQPOAJNMIBFN-UHFFFAOYSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)NC1=CC=C(O)C=C1O

Computed Properties

  • Exact Mass: 259.08445790Da
  • Monoisotopic Mass: 259.08445790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 78.8Ų

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Additional information on benzyl N-(2,4-dihydroxyphenyl)carbamate

Comprehensive Analysis of Benzyl N-(2,4-dihydroxyphenyl)carbamate (CAS No. 477559-23-2)

Benzyl N-(2,4-dihydroxyphenyl)carbamate (CAS No. 477559-23-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique carbamate and dihydroxyphenyl functional groups, exhibits potential applications in drug development and material science. Its molecular structure, which includes a benzyl group attached to a carbamate linkage, makes it a versatile intermediate in synthetic chemistry.

The growing interest in Benzyl N-(2,4-dihydroxyphenyl)carbamate is partly due to its relevance in addressing contemporary health challenges. For instance, researchers are exploring its role in antioxidant and anti-inflammatory applications, aligning with the increasing demand for natural and synthetic compounds that combat oxidative stress. Searches for terms like "carbamate derivatives in medicine" and "dihydroxyphenyl compounds for health" reflect this trend, highlighting the compound's potential in therapeutic formulations.

From a synthetic perspective, CAS No. 477559-23-2 is often discussed in the context of green chemistry and sustainable synthesis. With the global push toward environmentally friendly practices, chemists are investigating efficient methods to produce this compound with minimal waste. Keywords such as "eco-friendly carbamate synthesis" and "sustainable pharmaceutical intermediates" are frequently associated with this topic, underscoring its alignment with modern scientific priorities.

Another area of interest is the compound's potential role in cosmeceuticals. The dihydroxyphenyl moiety is known for its ability to interact with biological systems, making Benzyl N-(2,4-dihydroxyphenyl)carbamate a candidate for skincare formulations. Searches for "phenolic compounds in cosmetics" and "carbamates for skin health" indicate a rising curiosity about its applications beyond traditional pharmaceuticals.

In analytical chemistry, CAS No. 477559-23-2 is often studied using advanced techniques like HPLC and mass spectrometry. Researchers focus on its purity, stability, and degradation profiles, which are critical for ensuring its efficacy in various applications. Queries such as "analytical methods for carbamate compounds" and "stability testing of dihydroxyphenyl derivatives" are common among professionals seeking to optimize its use.

The compound's versatility also extends to material science, where its structural properties are explored for developing novel polymers and coatings. The benzyl and carbamate groups contribute to its adhesive and film-forming characteristics, making it relevant for industrial applications. Keywords like "polymeric carbamates" and "advanced material intermediates" are often linked to these investigations.

In summary, Benzyl N-(2,4-dihydroxyphenyl)carbamate (CAS No. 477559-23-2) is a multifaceted compound with promising applications across multiple disciplines. Its relevance to health, sustainability, and innovation ensures its continued prominence in scientific discourse. As research progresses, this compound is likely to remain a focal point for both academic and industrial exploration.

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